An In-Depth Technical Guide to 2,4,5-Trichloroanisole: Structure and Chemical Properties
An In-Depth Technical Guide to 2,4,5-Trichloroanisole: Structure and Chemical Properties
A Note to the Researcher: Information regarding 2,4,5-Trichloroanisole (2,4,5-TCA) is notably scarce in readily available scientific literature, especially when compared to its well-studied isomer, 2,4,6-Trichloroanisole. This guide provides the fundamental structural and chemical properties of 2,4,5-TCA based on available data and chemical principles. For comparative context, information on the more extensively researched 2,4,6-TCA is also included, with clear distinctions made between the two isomers.
Introduction to 2,4,5-Trichloroanisole
2,4,5-Trichloroanisole is a chlorinated aromatic organic compound. It belongs to the family of trichloroanisoles, which are derivatives of anisole with three chlorine atoms attached to the benzene ring. While its isomer, 2,4,6-trichloroanisole, is infamous as the primary compound responsible for "cork taint" in wine, the specific properties and applications of 2,4,5-TCA are not as thoroughly documented.
Molecular Structure and Isomerism
The core of 2,4,5-Trichloroanisole's structure is an anisole molecule (a methoxy group, -OCH₃, attached to a benzene ring). The defining feature of this isomer is the substitution of chlorine atoms at the 2, 4, and 5 positions of the benzene ring.
The substitution pattern significantly influences the molecule's electronic properties, polarity, and steric hindrance, which in turn dictate its chemical reactivity and physical properties. The asymmetrical arrangement of the chlorine atoms in 2,4,5-TCA results in a different dipole moment and molecular symmetry compared to the more symmetrical 2,4,6-TCA.
Caption: Molecular Structure of 2,4,5-Trichloroanisole
Physicochemical Properties
| Property | 2,4,5-Trichloroanisole (Predicted/Inferred) | 2,4,6-Trichloroanisole (Experimental Data) |
| Molecular Formula | C₇H₅Cl₃O | C₇H₅Cl₃O[1][2] |
| Molar Mass | 211.47 g/mol | 211.47 g/mol [1][2] |
| Appearance | Likely a colorless to pale yellow solid | Colorless solid[2][3] |
| Odor | Musty, moldy (by analogy) | Musty, moldy[3] |
| Melting Point | Not readily available | 60-62 °C[2] |
| Boiling Point | Not readily available | 241 °C at 760 mmHg[1][4] |
| Water Solubility | Expected to be low | Poorly soluble (10 mg/L at 20 °C)[1][4] |
| LogP (o/w) | Expected to be high, indicating hydrophobicity | 4.11[1] |
Synthesis and Reactivity
Synthesis: The synthesis of 2,4,5-Trichloroanisole would likely follow general principles for the formation of chloroanisoles. A plausible synthetic route would involve the methylation of 2,4,5-trichlorophenol. This reaction is analogous to the formation of 2,4,6-TCA from 2,4,6-trichlorophenol.[2] The methylation can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Another potential route is the direct chlorination of anisole. However, controlling the regioselectivity to obtain the 2,4,5-isomer specifically would be challenging and likely result in a mixture of isomers.
Reactivity: The chemical reactivity of 2,4,5-Trichloroanisole is dictated by the electron-withdrawing nature of the chlorine atoms and the electron-donating methoxy group. The chlorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. The methoxy group can be cleaved under harsh acidic conditions. The compound is expected to be relatively stable and persistent, similar to other chlorinated aromatic compounds.
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for 2,4,5-Trichloroanisole are not widely published. For researchers looking to identify this compound, the following characteristic spectral features would be expected:
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¹H NMR: Signals corresponding to the two aromatic protons and the three protons of the methoxy group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,4,5-substitution pattern.
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¹³C NMR: Signals for the seven carbon atoms. The chemical shifts would be influenced by the attached chlorine and methoxy groups.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 211.47 g/mol . The isotopic pattern of the molecular ion would be characteristic of a molecule containing three chlorine atoms.
Safety and Toxicology
Analytical Methodologies
The analysis of 2,4,5-Trichloroanisole would likely employ similar techniques used for other chloroanisoles. Gas chromatography (GC) coupled with a sensitive detector such as a mass spectrometer (MS) or an electron capture detector (ECD) would be the method of choice. For trace-level detection in complex matrices, sample preparation techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) would be necessary to pre-concentrate the analyte.
Conclusion
2,4,5-Trichloroanisole remains a less-explored isomer within the trichloroanisole family. While its fundamental structure and basic chemical properties can be inferred, a significant gap in experimental data exists. Further research is needed to fully characterize its physicochemical properties, reactivity, toxicological profile, and potential applications or environmental impact. The information provided in this guide serves as a foundational overview and a call for more in-depth investigation into this specific compound.
References
- Zhou H, Xie Y, Wu T, Wang X, Gao J, et al. 2024. Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Food.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6884, 2,4,6-Trichloroanisole. Retrieved January 21, 2024 from [Link].
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Wikipedia contributors. (2023, November 28). 2,4,6-Trichloroanisole. In Wikipedia, The Free Encyclopedia. Retrieved 23:33, January 21, 2024, from [Link]
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American Chemical Society. (2013, December 24). 2,4,6-Trichloroanisole. Retrieved January 21, 2024, from [Link]
- Raposo, R., Ruiz-Moyano, S., Nevado, G. G., & de laRoza-Delgado, B. (2015). Determination of 2,4,6-Trichloroanisole by Cyclic Voltammetry. Journal of the Mexican Chemical Society, 59(4), 278-283.
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The Good Scents Company. (n.d.). 2,4,6-trichloroanisole. Retrieved January 21, 2024, from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12487, 2,4,5-Trichloroaniline. Retrieved January 21, 2024 from [Link].
- Daniels-Lake, B., Pruski, K., & Percival, D. (2007). A Musty "Off" Flavor in Nova Scotia Potatoes Is Associated with 2,4,6-Trichloroanisole Released from Pesticide-treated Soils and High Soil Temperature.
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